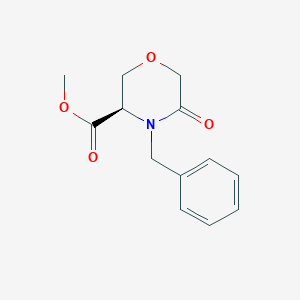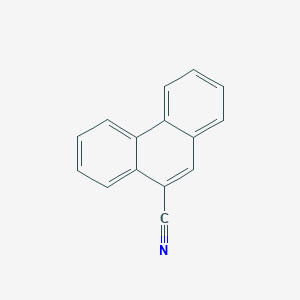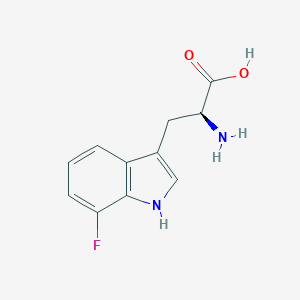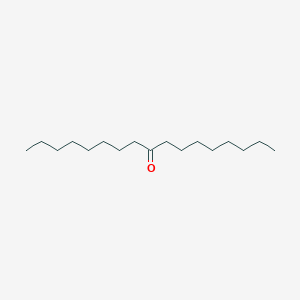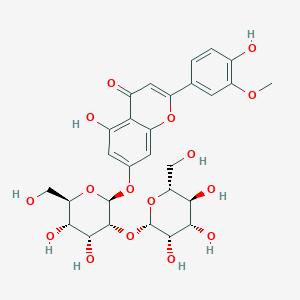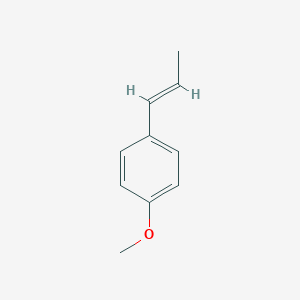
茴香脑
描述
. It is a phenylpropanoid, a class of organic compounds consisting of a benzene ring attached to a propene chain. Anethole is widely used as a flavoring agent in the food industry and as a fragrance in cosmetics and perfumery .
科学研究应用
Anethole has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other aromatic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer, antidiabetic, and neuroprotective effects.
Industry: Utilized as a flavoring agent in food products and as a fragrance in cosmetics and perfumery.
作用机制
Target of Action
Anethole, a natural phenylpropanoid, has been found to interact with several targets in the body. It has been shown to modulate various molecules such as the mammalian target of rapamycin (mTOR), and peroxisome proliferator-activated receptor gamma (PPAR-γ) . These targets play crucial roles in cellular processes like protein synthesis, cell growth, and inflammation .
Mode of Action
Anethole exerts its effects through several mechanisms. It inhibits oxidative stress and inflammation, thereby reducing damage to cells . It also stimulates insulin secretion from β-cells, which is crucial for glucose metabolism . Furthermore, it modulates the mTOR/PPARγ axis, which is involved in cell growth and metabolism .
Biochemical Pathways
Anethole influences several biochemical pathways. It enhances mitochondrial biogenesis, which is essential for energy production within cells . It also modulates the mTOR/PPARγ axis, affecting cellular growth and metabolism . Additionally, it mediates oxidative stress, which can lead to cellular damage .
Pharmacokinetics
It’s known that anethole is widely used in food and pharmaceutical industries, suggesting it has acceptable bioavailability
Result of Action
Anethole has been found to have multiple beneficial effects on human health. It has anti-inflammatory, anticarcinogenic, antidiabetic, immunomodulatory, neuroprotective, and antithrombotic properties . These effects are mediated by the modulation of several cell signaling pathways, mainly NF-kB and TNF-α signaling, and various ion channels .
Action Environment
Anethole’s action can be influenced by environmental factors. For instance, it is highly hydrophobic but soluble in ethanol, a combination that produces the “ouzo effect” . This refers to the phenomenon where anise-flavored liqueurs such as ouzo become opaque when diluted with water due to the formation of a microemulsion . This property could potentially influence the bioavailability and efficacy of Anethole.
生化分析
Biochemical Properties
Anethole interacts with various enzymes, proteins, and other biomolecules. It has potent antimicrobial properties, against bacteria, yeasts, and fungi . It has been found to protect against MetS and its associated components . Anethole induces anti-MetS effects by different mechanisms, including the inhibition of oxidative stress and inflammation, modulation of various molecules such as the mammalian target of rapamycin (mTOR), and peroxisome proliferator-activated receptor gamma (PPAR-γ), and enhancement of mitochondrial biogenesis .
Cellular Effects
Anethole has the potential to effectively protect against the key features of MetS via various mechanisms, including antioxidant and anti-inflammatory effects, stimulating insulin secretion from β-cells, mediating oxidative stress, modulation of the mTOR/PPARγ axis, arterial remodeling, and improvement of vascular relaxation . It also has the potential to inhibit H2O2-induced NF-kB activation .
Molecular Mechanism
Anethole modulates several molecular pathways that are implicated in the pathogenesis of MetS . It induces anti-MetS effects by different mechanisms, including the inhibition of oxidative stress and inflammation, modulation of various molecules such as the mammalian target of rapamycin (mTOR), and peroxisome proliferator-activated receptor gamma (PPAR-γ), and enhancement of mitochondrial biogenesis .
Temporal Effects in Laboratory Settings
Anethole has shown to amplify GSH renal content and SOD, CAT, and GPx activities and prohibit the amplified levels of MDA, indicating lower lipid peroxidation . These results suggest that RIR-induced oxidative stress might be managed by anethole due to its efficient antioxidant ability .
Dosage Effects in Animal Models
In pain models of inflammatory origin, Anethole (62.5, 125, 250, and 500 mg/kg) showed an antinociceptive effect . It also has the potential to protect against the key features of MetS via various mechanisms .
Metabolic Pathways
The primary metabolic pathways for anethole include O-demethylation, oxidation of the C3-side chain, and conjugation with glucuronic acid, glycine, sulfate, and glutathione .
Transport and Distribution
Anethole satisfies Lipinski’s rule of five, which includes properties like molecular weight, octanol/water partition coefficient, hydrogen bond donors, and hydrogen bond acceptors . This suggests that Anethole has good bioavailability and can be distributed within cells and tissues.
准备方法
Synthetic Routes and Reaction Conditions: Anethole can be synthesized through the reaction of p-anisole with propionic anhydride in the presence of a dehydrating agent at temperatures ranging from 90 to 150 degrees Celsius . This method ensures a high reaction conversion rate while reducing the requirements on reaction equipment, making it cost-effective for industrial applications.
Industrial Production Methods: Industrial production of anethole typically involves the rectification of crude sulfate turpentine or the organic synthesis starting from methylchavicol or anisole . The synthetic trans-anethole obtained through these methods may contain higher amounts of the cis-isomer compared to the natural compound .
化学反应分析
Types of Reactions: Anethole undergoes various chemical reactions, including:
Oxidation: Anethole can be oxidized to anisaldehyde using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Hydrogenation of anethole can yield dihydroanethole.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of anethole, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Anisaldehyde.
Reduction: Dihydroanethole.
Substitution: Various substituted anethole derivatives.
相似化合物的比较
Estragole: Found in tarragon and basil, used as a flavoring agent.
Eugenol: Found in clove oil, used for its analgesic and antiseptic properties.
Anethole’s distinct combination of flavor and bioactivity makes it a valuable compound in various fields, from food and cosmetics to medicine and scientific research.
属性
IUPAC Name |
1-methoxy-4-[(Z)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVINXPYWBROJD-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058651 | |
| Record name | (Z)-Anethole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Anethole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25679-28-1, 4180-23-8 | |
| Record name | cis-Anethole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25679-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Anethole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025679281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Anethole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-anethole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANETHOLE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78AWK1V4GL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Anethole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
22.5 °C | |
| Record name | Anethole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030837 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


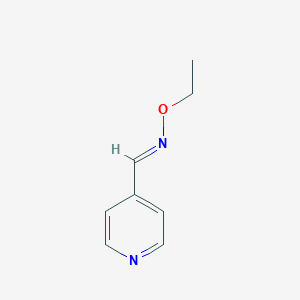


![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)

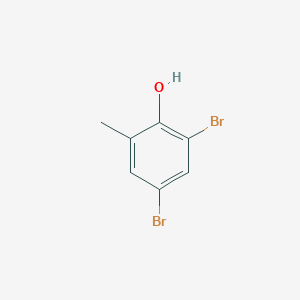
![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B165730.png)
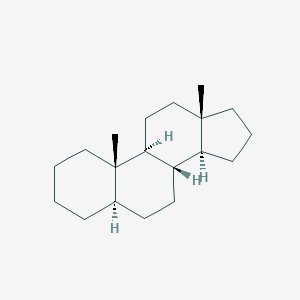
![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)
